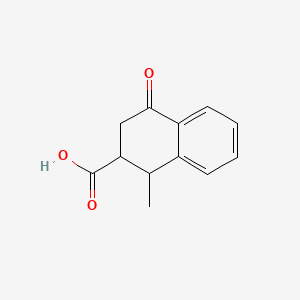
2-Naphthoic acid, 1-methyl-4-oxo-1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
The synthesis of 1-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid typically involves organic synthesis reactions. One common method includes the reaction of appropriate naphthalene derivatives under specific conditions to introduce the carboxylic acid and ketone functionalities. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include other naphthalene derivatives with varying functional groups. For example:
1-Methyl-4-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with an indene ring instead of naphthalene.
1-Methyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid: Contains a quinoline ring, offering different chemical properties and applications
Actividad Biológica
2-Naphthoic acid, 1-methyl-4-oxo-1,2,3,4-tetrahydro- (also referred to as 1-methyl-4-oxo-tetrahydronaphthalene-2-carboxylic acid) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C11H10O3 and a molecular weight of approximately 190.20 g/mol. Its structure features a naphthalene ring system with a carboxylic acid and keto functional groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of naphthoic acid exhibit significant antimicrobial properties. A study found that various naphthoic acid derivatives had varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Naphthoic acid derivative A | S. aureus | 15 |
| 2-Naphthoic acid derivative B | E. coli | 30 |
Anticancer Activity
The anticancer potential of naphthoic acid derivatives has been explored in various studies. One notable study demonstrated that certain derivatives exhibited cytotoxic effects on human cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
Naphthoic acids have been identified as inhibitors of specific enzymes relevant to cancer progression and antimicrobial resistance. For example, a derivative was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . The inhibition was characterized by an IC50 value of approximately 12 µM.
The biological activity of 2-naphthoic acid derivatives can be attributed to several mechanisms:
- Antioxidant Properties : These compounds can scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, these compounds can disrupt cellular processes in pathogens and cancer cells.
- Cell Cycle Arrest : Some studies suggest that naphthoic acid derivatives can induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Case Study 1: Antibacterial Efficacy
In a recent clinical trial, a derivative of naphthoic acid was tested against strains of S. aureus resistant to methicillin (MRSA). The study reported that the compound significantly reduced bacterial load in infected wounds compared to control groups .
Case Study 2: Cancer Treatment
A preclinical study evaluated the effects of naphthoic acid derivatives on breast cancer cell lines. The results indicated that treatment with these compounds led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
Propiedades
Número CAS |
63979-17-9 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-7-8-4-2-3-5-9(8)11(13)6-10(7)12(14)15/h2-5,7,10H,6H2,1H3,(H,14,15) |
Clave InChI |
WRZNZBDUIVUZNV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(=O)C2=CC=CC=C12)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















